molecular formula C11H14N2OS2 B2492781 3-(3-methylbutyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 440328-71-2

3-(3-methylbutyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2492781
CAS No.: 440328-71-2
M. Wt: 254.37
InChI Key: SLRCMANOLOGLLP-UHFFFAOYSA-N
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Description

3-(3-methylbutyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring structure that includes both a thiophene and a pyrimidine ring. The presence of a sulfanylidene group and a 3-methylbutyl side chain further distinguishes this compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylbutyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the condensation of appropriate thiophene and pyrimidine precursors. One common method involves the use of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a starting material. This compound undergoes substitution reactions at the 3rd and 4th positions to form the desired thienopyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylbutyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanylidene group.

    Substitution: The methylbutyl side chain can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the molecule.

Scientific Research Applications

3-(3-methylbutyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3-methylbutyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one apart is its unique combination of a sulfanylidene group and a 3-methylbutyl side chain, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(3-methylbutyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS2/c1-7(2)3-5-13-10(14)9-8(4-6-16-9)12-11(13)15/h4,6-7H,3,5H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRCMANOLOGLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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